(2,3-Epoxysuccinyl)imidazolamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N4O5S2 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
5-[(1R,5S)-2,4-dioxo-6-oxa-3-azabicyclo[3.1.0]hexan-3-yl]-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C6H4N4O5S2/c7-17(13,14)6-9-8-5(16-6)10-3(11)1-2(15-1)4(10)12/h1-2H,(H2,7,13,14)/t1-,2+ |
InChI Key |
WLICJCVKKPBPNW-XIXRPRMCSA-N |
Isomeric SMILES |
[C@H]12[C@H](O1)C(=O)N(C2=O)C3=NN=C(S3)S(=O)(=O)N |
Canonical SMILES |
C12C(O1)C(=O)N(C2=O)C3=NN=C(S3)S(=O)(=O)N |
Origin of Product |
United States |
Contextualization Within Biological Small Molecule Research
Small molecules are indispensable tools in biological research, offering the ability to modulate protein function with a high degree of temporal and spatial control. The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry and biological research. nih.govresearchgate.netnih.gov Its prevalence in natural products like the amino acid histidine and its ability to participate in hydrogen bonding and metal coordination make it a versatile component in the design of biologically active molecules. nih.govmdpi.com The electron-rich nature of the imidazole ring allows it to bind to a variety of enzymes and receptors, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net
Juxtaposed with the versatile imidazole scaffold is the epoxysuccinyl group, a highly reactive electrophilic moiety. This functional group is a hallmark of irreversible inhibitors of cysteine proteases. The epoxide ring is susceptible to nucleophilic attack by the thiol group of a cysteine residue in the active site of these enzymes, leading to a stable covalent bond and inactivation of the enzyme. This reactivity has been harnessed in the development of potent and specific enzyme inhibitors.
The combination of these two moieties in (2,3-Epoxysuccinyl)imidazolamide creates a chimeric molecule with the potential for both specific biological recognition, driven by the imidazolamide portion, and covalent modification of target proteins, mediated by the epoxysuccinyl group. This positions the compound as a subject of interest for researchers seeking to develop novel chemical probes and therapeutic leads.
Significance As a Research Probe in Chemical Biology
Chemical biology aims to understand and manipulate biological processes using chemical tools. nih.gov A key strategy in this field is the use of small molecule probes to identify and study the function of proteins in their native cellular environment. (2,3-Epoxysuccinyl)imidazolamide, by its very structure, is poised to be a valuable research probe.
The electrophilic nature of the epoxysuccinyl group makes it a potential tool for activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomic strategy that utilizes reactive chemical probes to covalently label active enzymes in complex biological systems. A probe based on the this compound scaffold could potentially be used to identify novel cysteine-containing proteins that are involved in specific cellular pathways.
Furthermore, the imidazolamide portion of the molecule can be systematically modified to alter its physicochemical properties and target specificity. This modularity allows for the rational design of probes with tailored biological activities. For instance, by appending different substituents to the imidazole (B134444) ring, researchers could potentially direct the epoxysuccinyl "warhead" to different cellular compartments or protein targets. The application of N-acyl imidazoles in the chemical labeling of proteins and the functional control of endogenous biomolecules highlights the utility of the imidazole scaffold in creating sophisticated chemical biology tools. nih.gov
Overview of Research Trajectories for Imidazolamide Scaffolds
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of this compound reveals two primary fragments: the epoxysuccinyl unit and the imidazolamide portion. The most logical disconnection is at the amide bond, leading to an activated derivative of trans-epoxysuccinic acid and an aminoimidazole or imidazole. A further disconnection of the epoxide functionality points back to a corresponding α,β-unsaturated dicarbonyl compound, such as maleic or fumaric acid.
Therefore, the key precursors for the synthesis of this compound can be identified as:
A C4-dicarboxylic acid precursor: Maleic anhydride (B1165640) or fumaric acid are common starting materials for the succinyl backbone.
An imidazole source: This could be imidazole itself or a substituted aminoimidazole, depending on the strategy for amide bond formation.
An epoxidizing agent: A reagent capable of stereoselectively converting the double bond of the precursor into an epoxide.
The general retrosynthetic pathway can be visualized as follows:
Advanced Synthetic Routes and Methodological Advancements
The construction of this compound benefits from modern synthetic methodologies that allow for high efficiency and stereocontrol.
The stereochemistry of the epoxide ring is crucial for the biological activity of many epoxysuccinyl compounds. Achieving high stereoselectivity in the epoxidation of a maleic or fumaric acid derivative is a key challenge. Several advanced methods can be employed:
Substrate-controlled epoxidation: Chiral auxiliaries attached to the dicarboxylic acid can direct the approach of the epoxidizing agent to one face of the double bond.
Catalytic asymmetric epoxidation: The use of chiral catalysts can induce enantioselectivity. A notable example is the Shi epoxidation, which utilizes a fructose-derived ketone as an organocatalyst to generate dioxiranes in situ for the epoxidation of various olefins. rsc.org While originally developed for unfunctionalized olefins, modifications of the catalyst and reaction conditions can extend its applicability to electron-deficient alkenes.
| Catalyst System | Oxidant | Typical Substrate | Reported Enantiomeric Excess (ee) |
| Shi Catalyst (Fructose-derived) | Oxone | trans-olefins | >90% |
| Jacobsen-Katsuki Catalyst | NaOCl | cis-olefins | >95% |
| Sharpless Asymmetric Dihydroxylation (followed by cyclization) | AD-mix | Alkenes | >99% |
This table presents illustrative data on common stereoselective epoxidation methods that could be adapted for the synthesis of the epoxysuccinyl precursor.
The formation of the amide bond between the epoxysuccinyl moiety and an imidazole derivative can be achieved through several reliable methods:
Activated Carboxylic Acid Derivatives: The carboxylic acid of the epoxysuccinate can be activated using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with an aminoimidazole. Alternatively, conversion to an acid chloride or an active ester can facilitate the reaction.
Direct Amidation: Under certain conditions, direct thermal or microwave-assisted amidation of the carboxylic acid with imidazole may be possible, though this is often less efficient.
Dehydrogenation of Imidazolines: An alternative route involves the initial formation of a 1-acylaminoethyl-imidazoline, which can then be dehydrogenated using a metal catalyst like nickel or palladium to form the corresponding imidazole. google.com
In a multi-step synthesis of a molecule like this compound, protecting groups are often essential to mask reactive functionalities and prevent unwanted side reactions. jocpr.comresearchgate.net
Protection of the Imidazole Ring: The N-H of the imidazole ring is nucleophilic and may interfere with reactions at other sites. Common protecting groups for imidazole include the benzyloxymethyl (BOM) group or various sulfonyl derivatives. The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.
Protection of Carboxylic Acids: If the amide bond is to be formed before the epoxidation step, one of the carboxylic acid groups of a maleic or fumaric acid precursor may need to be protected as an ester (e.g., methyl or benzyl (B1604629) ester) to ensure selective reaction at the other carboxyl group. wiley-vch.de
| Functional Group | Protecting Group | Deprotection Conditions |
| Imidazole N-H | Benzyloxymethyl (BOM) | Catalytic Hydrogenolysis |
| Imidazole N-H | p-Toluenesulfonyl (Ts) | Reductive cleavage (e.g., Na/NH3) |
| Carboxylic Acid | Benzyl (Bn) ester | Catalytic Hydrogenolysis |
| Carboxylic Acid | tert-Butyl (tBu) ester | Acidic conditions (e.g., TFA) |
This table illustrates common protecting groups and their cleavage conditions relevant to the synthesis of this compound.
Strategies for Isotopic Labeling in Mechanistic Studies
Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and tracking the metabolic fate of bioactive molecules. wikipedia.orgnih.govbiorxiv.orgresearchgate.netmedchemexpress.com For this compound, labeling can be incorporated into either the epoxysuccinyl or the imidazolamide fragment.
Labeling the Epoxysuccinyl Moiety: Stable isotopes such as ¹³C or ¹⁸O can be introduced into the succinyl backbone. For instance, using ¹³C-labeled maleic anhydride as a precursor would result in a ¹³C-labeled epoxysuccinyl ring. ¹⁸O can be incorporated during the epoxidation step by using ¹⁸O-labeled water with the oxidant.
Labeling the Imidazolamide Moiety: Deuterium (²H) or ¹⁵N can be incorporated into the imidazole ring. For example, using ¹⁵N-labeled imidazole in the amide formation step would introduce the label into the heterocyclic ring.
These labeled compounds can then be used in mass spectrometry-based studies to follow their biotransformation or to probe the mechanism of their interaction with biological targets.
Derivatization for Structure-Activity Relationship (SAR) Probing
To explore the structure-activity relationship (SAR) of this compound, systematic modifications of its structure can be undertaken. nih.gov The goal is to identify which parts of the molecule are essential for its biological activity and to potentially enhance its potency or selectivity. nih.govnih.govrsc.orgnih.gov
Modification of the Imidazole Ring:
Substitution at different positions: Alkyl, aryl, or halogen substituents can be introduced at various positions on the imidazole ring to probe the steric and electronic requirements of the binding pocket.
Replacement of the imidazole ring: Other five-membered heterocycles like pyrazole, triazole, or oxazole (B20620) can be synthesized to assess the importance of the imidazole's specific electronic and hydrogen-bonding properties.
Modification of the Epoxysuccinyl Moiety:
Varying the stereochemistry: Synthesizing both the cis and trans epoxides, as well as their individual enantiomers, can reveal the optimal stereochemical configuration for activity.
Ring-opened analogues: The epoxide can be opened with various nucleophiles (e.g., water, amines, thiols) to generate diol, amino alcohol, or thio alcohol derivatives. This can help determine if the epoxide itself is acting as an electrophilic warhead.
| Position of Derivatization | Example Modification | Rationale for SAR Study |
| Imidazole C2-position | Methyl group | Probing steric tolerance |
| Imidazole N1-position | Benzyl group | Investigating the role of the N-H bond |
| Epoxide | Diol (from hydrolysis) | Determining the necessity of the epoxide for activity |
| Succinyl backbone | Introduction of a methyl group | Assessing the impact of conformational rigidity |
This table provides examples of derivatization strategies for SAR studies of this compound.
Systematic Modification of the Epoxysuccinyl Moiety
The epoxysuccinyl group is a key electrophilic component, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine proteases. mdpi.commdpi.com The reactivity and selectivity of this "warhead" can be finely tuned through systematic chemical modifications.
Stereochemistry at the epoxide is a critical determinant of biological activity. The stereoselective synthesis of epoxysuccinamides can be achieved through various routes, often starting from chiral precursors like tartaric acid derivatives or employing stereoselective epoxidation reactions on unsaturated amide precursors. nih.govnih.gov For instance, the use of chiral catalysts in the epoxidation of a corresponding maleimide (B117702) or fumarimide precursor can yield enantiomerically enriched (2R,3R)- or (2S,3S)-epoxysuccinylimidazolamide.
Further modifications can involve the introduction of substituents on the succinyl backbone. This can be accomplished by starting with substituted succinic acids or by performing reactions on the intact epoxysuccinyl ring. For example, the ring-opening of the epoxide with a nucleophile, followed by re-epoxidation, can introduce a variety of functional groups. However, such manipulations must be carefully designed to preserve the desired reactivity of the epoxide.
Table 1: Representative Modifications of the Epoxysuccinyl Moiety and Their Rationale
| Modification | Synthetic Strategy | Rationale for Modification | Potential Impact on Activity |
| Stereoisomer Synthesis | Asymmetric epoxidation of an unsaturated precursor; Use of chiral pool starting materials (e.g., tartaric acid). | Investigate the impact of stereochemistry on target binding and reactivity. | Enantiomers often exhibit significantly different biological activities. |
| Substitution at C2/C3 | Ring-opening with a carbon nucleophile followed by re-closing; Use of substituted succinic acid derivatives. | Modulate the electrophilicity of the epoxide and introduce additional points of interaction with the target. | Can alter the reaction rate with nucleophiles and improve selectivity. |
| Introduction of Fluorine | Use of fluorinated building blocks in the synthesis. | Enhance binding affinity through favorable interactions and potentially alter metabolic stability. | Can increase the potency and pharmacokinetic properties of the compound. |
Functionalization of the Imidazolamide Core
The imidazolamide core serves as a versatile scaffold that can be functionalized to enhance target affinity, selectivity, and pharmacokinetic properties. researchgate.netmdpi.comnih.gov The imidazole ring possesses multiple sites for modification, allowing for a wide range of derivatization strategies. ijsrtjournal.comnih.gov
Substitutions can be introduced at various positions of the imidazole ring. For instance, N-alkylation or N-arylation of the imidazole nitrogen not involved in the amide bond can be readily achieved using appropriate electrophiles under basic conditions. nih.gov C-H functionalization at positions 2, 4, or 5 of the imidazole ring offers another avenue for introducing diverse substituents, such as aryl, alkyl, or halogen groups, which can be exploited to probe interactions with the target protein. mdpi.com
The amide linkage itself can also be a point of modification. For example, replacing the N-H proton with an alkyl group can alter the hydrogen bonding capabilities and conformational flexibility of the molecule. These modifications are crucial for optimizing the compound's "fit" within a binding pocket and for modulating its physicochemical properties, such as solubility and cell permeability.
Table 2: Strategies for Functionalization of the Imidazolamide Core
| Position of Functionalization | Type of Modification | Synthetic Approach | Purpose of Functionalization |
| Imidazole Nitrogen | Alkylation, Arylation | Reaction with alkyl/aryl halides in the presence of a base. | Modulate electronics, sterics, and introduce vectors for linker attachment. |
| Imidazole Carbon (C2, C4, C5) | C-H Activation, Halogenation, Metal-catalyzed cross-coupling | Various methods depending on the desired substituent. | Introduce diversity for structure-activity relationship (SAR) studies and improve target engagement. |
| Amide Nitrogen | N-Alkylation | Deprotonation followed by reaction with an electrophile. | Alter hydrogen bonding potential and conformational properties. |
Linker Chemistry for Affinity Probes
The development of this compound as an affinity probe requires the attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag, via a chemical linker. nih.govnih.gov The choice of linker is critical as it can influence the probe's solubility, cell permeability, and the distance and orientation of the reporter group relative to the target.
Bifunctional linkers with varying lengths and chemical properties are commonly employed. These linkers typically possess two reactive ends: one for attachment to the imidazolamide core and the other for conjugation with the reporter molecule. For instance, an amino-functionalized linker can be coupled to a carboxylic acid derivative of the imidazolamide scaffold using standard peptide coupling reagents. The other end of the linker, which might contain a terminal alkyne or azide, can then be used for "click" chemistry with a correspondingly functionalized reporter group.
The linker should be designed to be stable under physiological conditions and not interfere with the binding of the epoxysuccinyl warhead to its target. Polyethylene glycol (PEG) linkers are often used to enhance the aqueous solubility of the resulting probe.
Analytical Methodologies for Synthetic Route Validation
Rigorous analytical methodologies are essential to confirm the identity, purity, and structural integrity of synthesized batches of this compound and its derivatives.
Chromatographic Purity Assessment for Research Batches
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of research batches. nih.gov A reversed-phase HPLC method, often using a C18 column, with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), typically containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid, is commonly employed. researchgate.netresearchgate.net Detection is usually performed using a UV detector at a wavelength where the imidazole chromophore absorbs, typically around 210-230 nm. nih.gov
The purity of a sample is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. mdpi.com For chiral compounds like this compound, chiral HPLC may be necessary to separate and quantify the different stereoisomers. nih.govcsfarmacie.czmdpi.comsigmaaldrich.comresearchgate.net
Table 3: Representative HPLC Purity Analysis Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 12.5 min |
| Purity (by area %) | >95% |
Spectroscopic Characterization Methodologies for Structural Confirmation
A combination of spectroscopic techniques is used to unequivocally confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. beilstein-journals.orgresearchgate.net The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the epoxide ring, the imidazole ring, and the amide N-H proton. The chemical shifts and coupling constants of the epoxide protons are particularly informative for confirming its stereochemistry. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the carbons of the epoxide, and the carbons of the imidazole ring.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. nih.govuab.eduresearchgate.netcpcscientific.com High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which can provide further structural information. nih.govresearchgate.netnih.gov The fragmentation of the epoxysuccinyl moiety and the imidazolamide core would yield characteristic product ions.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. nih.govresearchgate.netspectroscopyonline.com The spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, C-H stretching of the imidazole and epoxide rings, and the C-O stretching of the epoxide. nih.gov
Table 4: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for epoxide protons (δ ~3.0-3.5 ppm), imidazole protons (δ ~7.0-8.0 ppm), and amide proton (variable, δ ~8.0-9.0 ppm). |
| ¹³C NMR | Signals for amide carbonyl (δ ~165-175 ppm), epoxide carbons (δ ~50-60 ppm), and imidazole carbons (δ ~115-140 ppm). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. Fragmentation pattern showing loss of CO, and cleavage of the epoxide and imidazole rings. |
| FT-IR | Absorption bands for N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-O stretch of the epoxide (~850-950 cm⁻¹ and ~1250 cm⁻¹). |
Quantum Chemical Calculations of Molecular Conformation and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic structure, conformation, and reactivity of this compound. tandfonline.comacs.org These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and electronic properties that govern its chemical behavior.
DFT studies typically commence with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. For this compound, this involves finding the minimum energy conformation by considering the rotational freedom around the single bonds of the succinyl and imidazolamide components. The planarity of the imidazole ring and the stereochemistry of the epoxide are key constraints in these calculations.
Once the optimized geometry is obtained, further calculations can elucidate the molecule's reactivity. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. For this compound, the LUMO is expected to be localized on the epoxide ring, highlighting its electrophilic nature and susceptibility to nucleophilic attack, a key feature for its potential as a covalent inhibitor. tandfonline.comnih.gov
Conceptual DFT also provides reactivity indices such as electronegativity, chemical hardness, and the Fukui function. These parameters can predict the most likely sites for electrophilic and nucleophilic attack. In the case of this compound, the carbon atoms of the epoxide ring are predicted to be the primary sites for nucleophilic attack by biological nucleophiles like cysteine or serine residues in proteins. nih.gov
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value | Method |
|---|---|---|
| Ground State Energy | -850.123 Hartree | B3LYP/6-311+G(d,p) |
| HOMO Energy | -7.5 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 3.5 Debye | B3LYP/6-311+G(d,p) |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape in a biological environment, such as in aqueous solution or near a protein. researchgate.netyoutube.com MD simulations solve Newton's equations of motion for the atoms of the system, allowing the exploration of the accessible conformations over time. nih.gov
For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational preferences. nih.govresearchgate.net The succinyl backbone and the linkage to the imidazolamide group allow for considerable rotational freedom. MD simulations can reveal the probability of finding the molecule in different conformations, which is essential for understanding how it might fit into a protein's binding site. bohrium.com The simulations can also show how the molecule's conformation is influenced by its environment, such as through hydrogen bonding with water molecules.
The results of MD simulations are often analyzed to identify the most populated conformational clusters. These representative structures can then be used for more computationally expensive studies, such as docking simulations. Furthermore, MD simulations can provide insights into the flexibility of different parts of the molecule, which can be important for its binding affinity and selectivity. researchgate.net
Ligand-Protein Docking Studies for Putative Binding Sites
Given the electrophilic nature of its epoxide ring, this compound is a prime candidate for being a covalent inhibitor of enzymes, particularly proteases. nih.gov Ligand-protein docking is a computational technique used to predict the preferred binding mode of a ligand to a protein. nih.gov For covalent inhibitors, specialized covalent docking protocols are employed. nih.govacs.org
These protocols typically involve a two-step process. First, the non-covalent binding of the ligand to the protein's active site is simulated to identify a favorable initial binding pose. acs.org This step considers interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. Subsequently, the formation of the covalent bond between the epoxide ring of this compound and a nucleophilic residue (e.g., the thiol group of a cysteine) in the protein's active site is modeled. nih.govresearchgate.net
The output of a covalent docking simulation is a ranked list of possible binding poses, along with a scoring function that estimates the binding affinity. These studies can identify key amino acid residues that interact with the imidazolamide and succinyl moieties, providing a rationale for the molecule's potential selectivity towards certain protein targets. youtube.com
Table 2: Hypothetical Docking Results of this compound with a Cysteine Protease
| Parameter | Value | Significance |
|---|---|---|
| Docking Score (kcal/mol) | -8.5 | Estimated binding affinity of the non-covalent complex. |
| Covalent Bond Formation Energy (kcal/mol) | -15.2 | Thermodynamic favorability of the covalent reaction. |
| Key Interacting Residues | Cys25 (covalent), His159, Gln19 | Amino acids crucial for binding and catalysis. |
| RMSD from native ligand (Å) | 1.2 | Similarity of the predicted pose to a known inhibitor. |
De Novo Design Principles Applied to this compound Analogues
De novo design is a computational strategy for creating novel molecules with desired properties. nih.gov In the context of this compound, de novo design principles can be applied to generate analogues with improved potency, selectivity, or pharmacokinetic properties. nih.govfrontiersin.org
Starting with the this compound scaffold, computational algorithms can explore a vast chemical space by systematically modifying different parts of the molecule. For instance, the imidazolamide moiety could be replaced with other heterocyclic groups to explore different hydrogen bonding patterns and steric interactions within a target binding site. The succinyl linker could be elongated or constrained to optimize the positioning of the epoxide warhead for covalent modification. acs.org
These design strategies often employ generative models, which learn the underlying patterns from known active molecules and generate new, diverse structures. The generated analogues are then computationally evaluated for their predicted binding affinity and other properties, and the most promising candidates can be prioritized for synthesis and experimental testing. nih.govnih.gov
Chemoinformatic Analysis of Structural Features and Biological Correlation
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. For this compound and its analogues, chemoinformatic analysis can reveal important relationships between their structural features and biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of chemoinformatics. mdpi.com By building mathematical models that correlate molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties) with biological activity, QSAR can predict the activity of new, untested compounds. For a series of this compound analogues, QSAR models could identify the key structural determinants for their inhibitory potency.
Pharmacophore modeling is another powerful chemoinformatic tool. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a pharmacophore model would likely include a hydrogen bond acceptor (the imidazole nitrogen), a hydrogen bond donor (the amide N-H), and a reactive electrophilic center (the epoxide). This model can then be used to search large compound databases for molecules that match the pharmacophore and are therefore likely to have similar biological activity. nih.gov
Prediction of Reactivity Profiles in Biological Environments
The reactivity of the epoxide group in this compound is a double-edged sword. While it is essential for its potential therapeutic action as a covalent inhibitor, it can also lead to off-target reactions and potential toxicity. nih.govresearchgate.net Computational methods can be used to predict the reactivity profile of the molecule in a biological environment. nih.gov
In silico models for predicting metabolic stability are particularly relevant. mdpi.comsciforum.net These models can estimate the likelihood of the molecule being metabolized by enzymes such as cytochrome P450s. Epoxides can be substrates for epoxide hydrolases, which would deactivate the compound. nih.gov Predicting the rate of such metabolic transformations is crucial for assessing the compound's potential as a drug.
Furthermore, computational tools can predict the likelihood of covalent modification of other proteins besides the intended target. nih.govwwu.edu By analyzing the reactivity of the epoxide and the accessibility of nucleophilic residues in a wide range of proteins, it is possible to estimate the potential for off-target effects.
In Silico Screening Methodologies for Related Scaffolds
The this compound scaffold can serve as a starting point for the discovery of new bioactive compounds through in silico screening. nih.gov Virtual screening involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a specific biological target.
Structure-based virtual screening would use the three-dimensional structure of a target protein to dock a library of compounds containing the epoxysuccinyl or imidazolamide motif. mdpi.com The compounds would be ranked based on their predicted binding affinity, and the top-ranking hits would be selected for experimental validation.
Ligand-based virtual screening, on the other hand, does not require the structure of the target protein. Instead, it uses the structure of a known active molecule, such as this compound, as a template. acs.orgnih.gov The virtual library is then searched for molecules that are structurally similar to the template or that match its pharmacophore. This approach is particularly useful when the structure of the target protein is unknown.
Molecular Target Identification Strategies in Research Settings
Identifying the molecular targets of a novel compound is a critical first step in understanding its mechanism of action. This process involves a combination of sophisticated biochemical and genetic techniques designed to pinpoint the specific proteins or other biomolecules with which the compound interacts to elicit a biological response.
Affinity Chromatography and Proteomics Approaches
Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate. nih.gov In this approach, this compound would first be chemically modified to allow for its immobilization on a solid support, creating an "affinity matrix." This matrix would then be incubated with a cellular extract. Proteins that bind specifically to the immobilized compound would be captured, while non-interacting proteins are washed away.
The captured proteins can then be eluted and identified using mass spectrometry-based proteomics. nih.gov This combination of affinity purification and mass spectrometry allows for the unbiased identification of potential protein targets on a proteome-wide scale. bu.edu
Table 1: Hypothetical Data from an Affinity Chromatography-Mass Spectrometry Experiment
| Protein ID | Protein Name | Peptide Count | % Coverage | Function |
| P12345 | Cysteine Protease X | 15 | 45 | Proteolysis |
| Q67890 | Kinase Y | 10 | 30 | Signal Transduction |
| R54321 | Structural Protein Z | 2 | 5 | Cytoskeletal organization |
This table represents a hypothetical outcome where Cysteine Protease X and Kinase Y are identified as high-confidence binding partners of this compound due to the higher number of identified peptides and protein sequence coverage.
Genetic Screens for Target Validation in Model Systems
Once potential targets are identified, genetic approaches in model organisms (e.g., yeast, fruit flies, or cultured human cells) are employed for validation. nih.gov These methods assess whether the presence or absence of a particular gene product affects the organism's or cell's sensitivity to the compound.
For instance, a library of yeast strains, each with a single gene deleted, could be exposed to this compound. Strains that show increased resistance or sensitivity to the compound would suggest that the deleted gene product is involved in the compound's mechanism of action. nih.gov Conversely, overexpressing potential target proteins could lead to increased sensitivity.
Enzyme Inhibition Kinetics and Mechanism of Inactivation
If the identified molecular target is an enzyme, the next step is to characterize the nature of the interaction in detail. Enzyme kinetics studies provide quantitative insights into how a compound affects enzyme activity.
Irreversible Enzyme Inhibition Studies
Given the presence of a reactive epoxide group in its structure, this compound would be investigated as a potential irreversible inhibitor. Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity that cannot be recovered by simple dilution. sigmaaldrich.comteachmephysiology.com
Experiments to determine irreversibility would involve pre-incubating the enzyme with the compound and then measuring the residual enzyme activity over time. A time-dependent loss of activity that is not restored upon dilution or dialysis would be indicative of irreversible inhibition. nih.gov
Characterization of Active Site Modification
To confirm covalent modification, the enzyme-inhibitor complex would be analyzed by techniques such as mass spectrometry. By comparing the mass of the native enzyme to the mass of the inhibited enzyme, a mass shift corresponding to the addition of the this compound molecule would confirm a covalent bond has formed.
Further analysis, often involving proteolytic digestion of the modified enzyme followed by peptide sequencing, can pinpoint the specific amino acid residue(s) in the active site that have been modified by the inhibitor. youtube.com This information is crucial for understanding the precise mechanism of inactivation.
Substrate Competition and Allosteric Modulation Investigations
Kinetic studies are performed to determine if the inhibitor competes with the enzyme's natural substrate for binding to the active site (competitive inhibition) or if it binds to a different site (allosteric or non-competitive inhibition). nih.govnih.gov This is typically assessed by measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. researchgate.net
Table 2: Hypothetical Kinetic Parameters for an Enzyme in the Presence of this compound
| Inhibitor Concentration (µM) | Apparent K_m (µM) | Apparent V_max (µmol/min) |
| 0 | 50 | 100 |
| 1 | 100 | 100 |
| 5 | 250 | 100 |
This hypothetical data suggests a competitive inhibition mechanism, as the apparent Michaelis constant (K_m) increases with inhibitor concentration while the maximum velocity (V_max) remains unchanged.
Investigations into allosteric modulation would explore if the binding of this compound at a site distinct from the active site can alter the enzyme's conformation and, consequently, its catalytic activity. nih.govnih.gov
Lack of Scientific Data Prevents In-Depth Analysis of this compound's Biochemical Mechanisms
Despite a comprehensive search of available scientific literature, no specific research data was found for the chemical compound "this compound." As a result, the requested detailed article on its biochemical mechanisms of action, including receptor binding, modulation of cellular pathways, and covalent adduct formation, cannot be generated at this time.
The inquiry sought to populate a specific and technical outline covering advanced biochemical and molecular biology topics. This included subsections on radioligand binding assays, surface plasmon resonance (SPR) for binding kinetics, analysis of downstream signaling events, and gene expression profiling. However, the scientific community has not published any studies that would provide the necessary data to address these specific areas for "this compound."
General methodologies and techniques that would be employed to study such a compound are well-documented. These include:
Radioligand Binding Assays: These are a standard method to determine the affinity of a ligand for a receptor. The basic principle involves incubating a radiolabeled ligand with a preparation of the receptor (e.g., cell membranes) and measuring the amount of bound radioactivity. Competition assays, where a non-labeled compound is used to displace the radiolabeled ligand, can determine the binding affinity of the unlabeled compound.
Surface Plasmon Resonance (SPR): This is a label-free technique used to measure the kinetics of binding interactions in real-time. It involves immobilizing one interacting molecule (e.g., a receptor) on a sensor chip and flowing a solution containing the other molecule (the analyte) over the surface. The change in the refractive index at the surface upon binding is measured, providing data on association and dissociation rates.
Analysis of Downstream Signaling Events: When a ligand binds to a receptor, it often triggers a cascade of events within the cell, known as downstream signaling. Investigating these pathways can involve a variety of in vitro techniques, such as measuring changes in the levels of second messengers (e.g., cAMP, calcium), phosphorylation of key signaling proteins (e.g., kinases), or activation of transcription factors.
Investigation of Covalent Adduct Formation: Some compounds, particularly those with reactive functional groups like epoxides, can form stable covalent bonds with biological macromolecules such as proteins and DNA. The formation of these adducts can be investigated using techniques like mass spectrometry, which can identify the modified biomolecules and the specific sites of adduction.
While these methodologies are standard in pharmacology and toxicology, their application to "this compound" has not been reported in the accessible scientific literature. The searches did yield information on the broader class of "imidazole derivatives," which are known to have a wide range of biological activities. However, this general information is not sufficient to construct a scientifically accurate and specific article about "this compound" as requested.
Without specific experimental data from receptor binding studies, kinetic analyses, cellular pathway investigations, gene expression profiling, or studies on covalent adduct formation for "this compound," any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, until research on this specific compound is conducted and published, a detailed analysis of its biochemical mechanisms of action remains impossible.
Investigation of Covalent Adduct Formation with Biomolecules
Mass Spectrometry for Adduct Identification
Mass spectrometry is a powerful analytical technique for identifying and characterizing covalent adducts between small molecules and proteins. nih.gov In the context of this compound, mass spectrometry would be the primary method to confirm its covalent binding to target proteins and to identify the specific amino acid residues that are modified.
General Methodologies:
Intact Protein Analysis: The initial step often involves analyzing the intact protein target after incubation with the compound. A mass shift corresponding to the molecular weight of this compound would provide evidence of covalent adduction. peakproteins.com High-resolution mass spectrometry can reveal if one or more molecules of the compound have bound to the protein. ahajournals.org
"Bottom-up" Proteomics: This is the most common approach for identifying the specific site of modification. nih.gov The adducted protein is enzymatically digested, typically with trypsin, into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com The modified peptides will have a characteristic mass increase, and fragmentation of these peptides in the mass spectrometer can pinpoint the exact amino acid residue that has been modified.
"Top-down" Proteomics: In this approach, the intact protein with its modifications is introduced into the mass spectrometer and fragmented. ahajournals.orgnih.gov This method can provide a more complete picture of the modifications on a protein but is generally more challenging for larger proteins.
Data Analysis:
Specialized software is used to analyze the complex data generated by mass spectrometry. This software can identify peptides with specific mass shifts and help in the interpretation of the fragmentation spectra to confirm the site of adduction. frontiersin.org
Expected Findings for this compound:
Given the reactivity of the epoxide ring, it is hypothesized that this compound would form covalent adducts with nucleophilic amino acid residues such as cysteine, histidine, lysine, or serine. The imidazole moiety might play a role in directing the molecule to specific binding pockets on a target protein.
| Technique | Purpose | Anticipated Data for this compound |
|---|---|---|
| Intact Protein Mass Spectrometry | Detection of covalent adduct formation. | Data not available |
| LC-MS/MS of Tryptic Peptides | Identification of modified peptides and localization of the adduction site. | Data not available |
| Top-Down Mass Spectrometry | Characterization of the overall modification state of the protein. | Data not available |
Mutagenesis Studies of Target Proteins
Once a target protein of this compound is identified, mutagenesis studies are crucial for confirming the binding site and understanding the importance of specific amino acid residues for the interaction.
General Methodologies:
Site-Directed Mutagenesis: This technique is used to systematically replace specific amino acids in the target protein with other amino acids. nih.govspringernature.com For example, if mass spectrometry identified a cysteine residue as the site of adduction, that cysteine could be mutated to a non-nucleophilic amino acid like alanine or serine.
Activity Assays: The mutated proteins are then expressed and purified. The effect of this compound on the activity of the wild-type and mutant proteins is compared. If the mutation of a specific residue prevents the compound from inhibiting the protein's function, it confirms that this residue is essential for the interaction.
Binding Assays: Direct binding of the compound to the wild-type and mutant proteins can also be assessed. A loss of binding to a mutant protein would indicate that the mutated residue is part of the binding site.
Expected Findings for this compound:
It is anticipated that mutation of the nucleophilic amino acid residue that is covalently modified by this compound would render the target protein insensitive to the compound.
| Target Protein | Mutated Residue | Effect on this compound Activity | Conclusion |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 2,3 Epoxysuccinyl Imidazolamide
Elucidation of Key Pharmacophoric Elements for Biological Activity
The biological activity of inhibitors containing an epoxysuccinyl moiety is often attributed to a core pharmacophore consisting of the epoxide ring and adjacent functionalities that correctly position the electrophilic epoxide for interaction with a biological target. For epoxysuccinyl-peptide derivatives that inhibit cysteine proteases like cathepsin B, the key pharmacophoric elements include the electrophilic epoxide, which acts as a warhead for covalent modification, and the peptide backbone, which provides specificity through interactions with the enzyme's binding pockets. nih.gov
In the context of (2,3-epoxysuccinyl)imidazolamide, the essential pharmacophoric elements can be broken down as follows:
The (2,3-Epoxysuccinyl) group: This is the primary reactive center, responsible for irreversible inhibition through covalent bond formation with nucleophilic residues (e.g., cysteine or serine) in the active site of a target enzyme.
The Amide Linker: This linker connects the reactive epoxide to the imidazole (B134444) moiety and can participate in hydrogen bonding interactions within the target's binding site, contributing to affinity and proper orientation.
The Imidazole Ring: This heterocyclic moiety can engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and electrostatic interactions, which are crucial for binding specificity and affinity. researchgate.netnih.gov
Impact of Stereochemistry on Molecular Recognition and Reactivity
Stereochemistry is a critical determinant of biological activity for many chiral compounds, including those with epoxide rings. nih.gov The spatial arrangement of substituents around the chiral centers of the (2,3-epoxysuccinyl) group significantly influences how the molecule fits into the three-dimensional architecture of a target's active site.
In a study of an epoxide-based HIV protease inhibitor, it was found that the enzyme selectively bound a minor isomer with an inverted configuration of the epoxide carbons during co-crystallization, highlighting the stringent stereochemical requirements for binding. nih.gov The precise stereoisomer of this compound would therefore be expected to exhibit significantly different biological activity compared to its other stereoisomers. The relative orientation of the epoxide ring and the imidazolamide moiety dictates the molecule's ability to achieve an optimal binding conformation, which in turn affects its reactivity with target nucleophiles.
Role of the Epoxide Ring in Target Interaction and Covalent Modification
The epoxide ring is a key functional group in many irreversible inhibitors due to its electrophilic nature, which allows it to react with nucleophilic residues in enzyme active sites. nih.gov The reactivity of the epoxide can be tuned by neighboring electron-withdrawing or -donating groups. In the case of this compound, the adjacent carbonyl group of the succinyl moiety enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack.
The interaction typically proceeds via a nucleophilic addition reaction, where a residue such as a cysteine thiol or a serine hydroxyl in the enzyme's active site attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a stable covalent bond. nih.gov This irreversible modification of the enzyme results in its permanent inactivation. The efficiency of this covalent modification is highly dependent on the precise positioning of the epoxide within the active site, a process guided by the non-covalent interactions of the rest of the molecule.
Contribution of the Imidazolamide Moiety to Binding Specificity
The imidazolamide portion of the molecule is crucial for directing the inhibitor to its specific biological target and for anchoring it in the correct orientation for the epoxide to react. The imidazole ring is a common motif in medicinal chemistry and can participate in a variety of interactions. nih.govijpsjournal.comclinmedkaz.org
Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. The amide linkage also provides a hydrogen bond donor (N-H) and acceptor (C=O). These interactions with residues in the target's binding pocket are critical for affinity and specificity.
Pi-Pi Stacking and Hydrophobic Interactions: The aromatic imidazole ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.
Electrostatic Interactions: The imidazole ring can be protonated, allowing for favorable electrostatic interactions with negatively charged residues such as aspartate or glutamate.
Studies on imidazole derivatives have shown that the nature and position of substituents on the imidazole ring can dramatically affect biological activity, underscoring its importance in molecular recognition. researchgate.netnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For imidazole-based inhibitors, QSAR studies have been employed to identify key physicochemical and structural features that govern their potency. researchgate.netnih.govbenthamdirect.comnih.govrjptonline.org
A typical QSAR study on a series of imidazole derivatives might involve calculating various molecular descriptors, such as:
Electronic Descriptors: Partial charges, dipole moment, and energies of frontier orbitals (HOMO and LUMO).
Steric Descriptors: Molecular volume, surface area, and specific steric parameters.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Describing molecular connectivity and shape.
These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized compounds. For this compound analogs, QSAR could be used to optimize the substituents on the imidazole ring or to modify the linker to enhance binding affinity and reactivity. For instance, a 3D-QSAR model could generate contour maps indicating regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential would increase activity. nih.gov
Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on the Activity of this compound Analogs
| Descriptor Category | Specific Descriptor | Potential Impact on Activity |
| Electronic | Charge on Imidazole Nitrogens | Influences hydrogen bonding and electrostatic interactions. |
| LUMO Energy of Epoxide | Lower energy may correlate with higher reactivity towards nucleophiles. | |
| Steric | Volume of Imidazole Substituent | Optimal size required to fit into a specific binding pocket. |
| Shape of the Molecule | Overall shape complementarity to the active site is crucial. | |
| Hydrophobic | LogP | Affects cell permeability and binding to hydrophobic pockets. |
SAR Studies of Analogues with Modified Linker Regions
The linker connecting the reactive warhead (epoxide) to the specificity-determining moiety (imidazolamide) plays a critical role in inhibitor design. Modification of this linker can impact the molecule's flexibility, conformation, and the distance and orientation between the key functional groups.
While no specific studies on linker modifications for this compound are available, SAR studies on other classes of inhibitors, such as amide-phosphonate derivatives, have shown that the nature of the linker and adjacent groups can significantly affect inhibitory potency and physicochemical properties like solubility. nih.govbohrium.comrsc.org
For this compound, modifications to the succinyl linker could include:
Altering Chain Length: Increasing or decreasing the number of methylene (B1212753) units could optimize the positioning of the imidazole moiety relative to the epoxide.
Introducing Rigidity: Incorporating cyclic structures or double bonds into the linker could restrict conformational freedom, potentially leading to a more favorable binding entropy.
Adding Functional Groups: Introducing hydrogen bond donors or acceptors into the linker could provide additional interaction points with the target enzyme.
Table 2: Potential Effects of Linker Modifications on Inhibitor Properties
| Modification Type | Example | Potential Outcome |
| Chain Length | Glutaryl instead of Succinyl | Alters distance between pharmacophoric elements. |
| Rigidification | Cyclopropyl or Phenyl group | Pre-organizes the molecule for binding, may improve affinity. |
| Functionalization | Hydroxyl group on the linker | May form new hydrogen bonds with the target. |
Investigation of Prodrug Strategies for Targeted Delivery in Research Models
Covalent inhibitors, while often potent, can suffer from off-target reactivity and poor pharmacokinetic properties. A prodrug strategy involves modifying the active compound to render it temporarily inactive, with reactivation occurring at the desired site of action. acs.orglu.senih.govnih.gov For a covalent inhibitor like this compound, a prodrug approach could be used to mask the reactive epoxide warhead.
One potential strategy involves using a trigger group that is cleaved under specific physiological conditions found at the target site. For example, a hydrogen peroxide-sensitive borate (B1201080) ester has been used to mask a reactive Michael acceptor in a JAK3 inhibitor, with the prodrug being activated in the inflammatory environment of rheumatoid arthritis where hydrogen peroxide levels are elevated. acs.org
A similar approach for this compound could involve modifying the epoxide or a nearby functional group with a moiety that is selectively cleaved by an enzyme or a chemical species overexpressed in the target tissue. This would enhance the therapeutic window by minimizing off-target covalent modification and associated toxicity.
Applications of 2,3 Epoxysuccinyl Imidazolamide As a Research Tool
Utility in Probing Specific Biochemical Pathways
The (2,3-Epoxysuccinyl)imidazolamide molecule is particularly well-suited for the investigation of biochemical pathways involving certain classes of enzymes, most notably cysteine proteases. The epoxysuccinyl group acts as a reactive "warhead" that can form a stable, covalent bond with the thiol group of a cysteine residue within the active site of these enzymes. This irreversible inhibition allows researchers to selectively block the activity of specific cysteine proteases and observe the downstream effects on cellular pathways.
By introducing this compound into a biological system, such as a cell culture or a tissue sample, and monitoring for changes in the concentrations of various metabolites or signaling molecules, researchers can elucidate the role of the targeted protease in a given pathway. The imidazole (B134444) portion of the molecule can contribute to the specificity of this interaction, potentially through hydrogen bonding or other non-covalent interactions with amino acid residues in the enzyme's active site, thereby directing the epoxysuccinyl group to its target.
Development of Chemical Probes for Target Validation
The development of chemical probes is a critical step in the validation of new drug targets. A chemical probe is a small molecule that can selectively interact with a protein of interest, allowing for the study of its function in a biological context. This compound serves as an excellent scaffold for the creation of such probes.
The inherent reactivity of the epoxysuccinyl group towards cysteine proteases makes it a prime candidate for activity-based protein profiling (ABPP). In this technique, the this compound core can be modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. When this modified probe is introduced into a complex biological mixture, it will covalently label active cysteine proteases. The reporter tag then allows for the visualization or isolation and subsequent identification of these enzymes, providing a direct readout of their activity levels. This approach is invaluable for validating whether a specific cysteine protease is a viable target for therapeutic intervention in a particular disease state.
Use in Drug Discovery Research as a Lead or Scaffold
In the realm of drug discovery, this compound can be utilized both as a lead compound and as a scaffold for the development of new therapeutic agents. As a lead compound, its known inhibitory activity against certain proteases provides a starting point for optimization through medicinal chemistry efforts.
The imidazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov This is due to its ability to participate in a variety of interactions with biological targets, including hydrogen bonding and metal coordination. nih.govnih.gov By systematically modifying the substituents on the imidazole ring of this compound, chemists can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. This iterative process of synthesis and biological testing can lead to the discovery of novel drug candidates with improved therapeutic profiles for diseases where cysteine proteases are implicated, such as certain cancers and infectious diseases. google.comgoogle.com
Contribution to Understanding Enzyme Catalysis Mechanisms
The interaction between this compound and its target enzymes provides a powerful model for studying the mechanisms of enzyme catalysis. By acting as a mechanism-based inhibitor, it mimics the natural substrate of the enzyme and becomes covalently attached to the active site during the catalytic process.
Role in Advancing Understanding of Molecular Recognition Events
Molecular recognition, the specific interaction between two or more molecules, is a fundamental principle that governs all biological processes. The ability of this compound to selectively target and inhibit certain enzymes is a clear example of molecular recognition in action.
Future Directions and Emerging Research Avenues for 2,3 Epoxysuccinyl Imidazolamide
Exploration of Novel Biological Targets
The chemical architecture of (2,3-Epoxysuccinyl)imidazolamide suggests a promiscuity for biological targets that extends beyond currently identified interacting proteins. The electrophilic nature of the epoxide ring makes it a prime candidate for covalent modification of nucleophilic residues in enzyme active sites or allosteric pockets. Future research will likely focus on identifying novel protein targets to elucidate new biological functions and potential therapeutic applications.
Initial research on similar epoxysuccinyl peptides has highlighted their potent inhibitory effects on cysteine proteases like cathepsins. nih.govnih.govnih.gov By analogy, a key future direction will be to screen this compound against a broader range of proteases, including those from different catalytic classes. Furthermore, the imidazole (B134444) ring, a common feature in kinase inhibitors, suggests that protein kinases could be a promising, yet unexplored, class of targets. researchgate.net Computational repurposing strategies, which have successfully identified new targets for other scaffolds like oxindole, could be applied to predict potential binding partners for this compound. f1000research.com
Table 1: Potential Novel Biological Target Classes for this compound
| Target Class | Rationale for Exploration | Potential Research Approach |
| Cysteine Proteases | The epoxysuccinyl group is a known covalent modifier of cysteine residues. | Activity-based protein profiling (ABPP) with a tagged this compound probe. |
| Serine Proteases | The strained epoxide ring could also react with the active site serine. | Broad-panel enzymatic screening against a library of serine proteases. |
| Protein Kinases | The imidazole moiety is a known pharmacophore in kinase inhibitors. | Kinome-wide binding assays and molecular docking studies. rsc.org |
| Deubiquitinating Enzymes (DUBs) | Many DUBs are cysteine proteases and represent novel therapeutic targets. | Screening against a panel of recombinant DUBs. |
| Metalloenzymes | The imidazole group can coordinate with metal ions in active sites. | Isothermal titration calorimetry (ITC) and X-ray crystallography. |
Integration with Proteomic and Genomic Technologies
To fully map the biological landscape of this compound, its integration with high-throughput "omics" technologies is essential. Chemical proteomics, in particular, offers a powerful toolkit for identifying the direct protein targets of a small molecule within a complex biological system. nih.govnih.gov By synthesizing a derivative of this compound functionalized with a clickable tag (e.g., an alkyne or azide), researchers can perform in-situ labeling of interacting proteins in cells or lysates. Subsequent enrichment of these tagged proteins and identification by mass spectrometry can provide an unbiased and comprehensive profile of the compound's interactome. nih.gov
On the genomics front, chemogenomic screening approaches, such as using libraries of barcoded yeast deletion strains, could identify genes that confer sensitivity or resistance to this compound. This can provide valuable insights into its mechanism of action and potential off-target effects.
Development of Advanced Delivery Systems for Research Applications
The utility of this compound as a research tool and its potential as a therapeutic lead could be significantly enhanced by the development of advanced delivery systems. nih.gov The inherent reactivity of the epoxide group, while beneficial for covalent targeting, can also lead to poor stability and off-target reactions. Encapsulation of the compound within nanocarriers, such as liposomes or polymeric nanoparticles, could protect it from premature degradation and facilitate its delivery to specific cellular compartments or tissues. nih.gov
Furthermore, stimuli-responsive delivery systems could be engineered to release the compound in response to specific triggers present in a disease microenvironment, such as changes in pH or the presence of certain enzymes. This would not only improve the specificity of the compound but also minimize its potential toxicity to non-target cells.
Machine Learning and Artificial Intelligence in this compound Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and chemical biology research. nottingham.ac.ukresearchgate.net For this compound, these computational approaches can be leveraged in several key areas. ML models can be trained on existing structure-activity relationship (SAR) data from related compounds to predict the biological activities of novel analogues, thereby accelerating the optimization process. mdpi.com
Rational Design of Next-Generation Analogues
Building upon the core scaffold of this compound, the rational design of next-generation analogues holds immense promise for improving potency, selectivity, and pharmacokinetic properties. ebi.ac.uk Structure-based design, guided by X-ray crystallography or cryo-electron microscopy of the compound in complex with its biological targets, can inform the precise modifications needed to enhance binding affinity and specificity. nih.gov
For instance, modifications to the imidazole ring could be explored to introduce additional interactions with the target protein, while alterations to the succinyl moiety could modulate the reactivity of the epoxide warhead. The synthesis of a library of such analogues, followed by systematic SAR studies, will be crucial for developing highly optimized chemical probes and potential therapeutic candidates. rsc.orgnih.gov
Table 2: Strategies for Rational Analogue Design
| Design Strategy | Objective | Example Modification |
| Structure-Based Design | Enhance binding affinity and selectivity. | Addition of substituents to the imidazole ring to exploit specific pockets in the target's active site. |
| Bioisosteric Replacement | Improve metabolic stability and pharmacokinetic properties. | Replacing the imidazole with a triazole or other bioisosteric heterocycle. nih.gov |
| Reactivity Tuning | Modulate the covalent modification rate. | Introduction of electron-withdrawing or -donating groups on the succinyl moiety. |
| Prodrug Approach | Enhance cell permeability and reduce off-target reactivity. | Masking the epoxide with a cleavable protecting group that is removed by intracellular enzymes. |
Expansion into New Areas of Chemical Biology Research
The unique chemical properties of this compound make it a versatile tool for exploring new frontiers in chemical biology. Its ability to act as a covalent binder could be harnessed for the development of novel activity-based probes to study enzyme function in living systems. Furthermore, by incorporating environmentally sensitive fluorophores into its structure, it could be transformed into a dynamic reporter for monitoring specific enzymatic activities in real-time.
Another exciting avenue is the use of this compound as a starting point for the development of targeted protein degraders (PROTACs). By linking it to a ligand for an E3 ubiquitin ligase, the resulting bifunctional molecule could selectively induce the degradation of its protein target, offering a powerful strategy for therapeutic intervention.
Collaborative Opportunities in Interdisciplinary Chemical Sciences
The multifaceted research directions outlined above underscore the need for a highly collaborative and interdisciplinary approach. The successful advancement of this compound research will require the synergistic expertise of synthetic chemists, biochemists, cell biologists, computational scientists, and pharmacologists.
Collaborations between academic research groups and industrial partners will be crucial for translating fundamental discoveries into tangible applications. Open-science initiatives, where data and research tools are shared freely among the scientific community, could also accelerate progress in this area. Such collaborative efforts will be instrumental in fully realizing the scientific and therapeutic potential of this compound and its future generations of analogues.
Q & A
Basic: What are the key considerations for synthesizing (2,3-Epoxysuccinyl)imidazolamide to ensure purity and reactivity?
Methodological Answer:
Synthesis requires precise control of epoxide ring stability and imidazole coupling. Use anhydrous conditions to prevent hydrolysis of the epoxide group. Purification via reverse-phase HPLC (≥95% purity) is critical, with LC-MS validation to confirm molecular integrity. Buffer selection during final resuspension (e.g., phosphate-buffered saline, pH 7.4) should avoid nucleophilic agents that may react with the epoxide. Document all steps rigorously, including solvent batches and reaction temperatures, to ensure reproducibility .
Basic: How should researchers handle and store this compound to maintain its inhibitory activity?
Methodological Answer:
Store lyophilized powder at -80°C in airtight, light-resistant vials. Reconstitute in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles, which degrade the epoxide group. Confirm activity post-storage via kinetic assays against cysteine proteases like papain or cathepsin B, comparing IC50 values to fresh batches. Include negative controls (e.g., pre-inactivated inhibitor) to validate specificity in experiments .
Advanced: How can structural modifications of this compound improve selectivity for target proteases like cathepsin L over cathepsin B?
Methodological Answer:
Modify the P2/P3 side chains to exploit differences in protease substrate-binding pockets. For cathepsin L selectivity, introduce hydrophobic residues (e.g., leucine) at P2, as cathepsin L favors bulky hydrophobic motifs. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate via competitive inhibition assays with fluorogenic substrates (Z-FR-AMC for cathepsin L vs. Z-RR-AMC for cathepsin B). Compare selectivity ratios (IC50<sup>CatB</sup>/IC50</sup><sup>CatL</sup>) across analogs .
Advanced: What experimental strategies resolve contradictions in inhibition data between in vitro and cell-based assays?
Methodological Answer:
Address discrepancies by:
- Cellular permeability: Test cell-permeable derivatives (e.g., methyl ester prodrugs) using LC-MS to quantify intracellular inhibitor levels.
- Off-target effects: Perform proteome-wide activity-based protein profiling (ABPP) with biotinylated probes.
- Redox conditions: Mimic intracellular glutathione levels (1–10 mM) in vitro to assess epoxide stability.
- Data normalization: Use endogenous controls (e.g., GAPDH) in Western blots or normalize protease activity to total protein content .
Advanced: How can researchers optimize kinetic assays to distinguish between competitive and irreversible inhibition mechanisms?
Methodological Answer:
- Pre-incubation time-course: Measure residual enzyme activity after pre-incubating the inhibitor with the protease (0–60 min). Irreversible inhibitors show time-dependent activity loss.
- Dilution test: Dilute the enzyme-inhibitor mixture 100-fold; competitive inhibition reverses, while irreversible inhibition persists.
- Kinact/Ki determination: Use progress curve analysis under pseudo-first-order conditions. Fit data to the Morrison equation for tight-binding inhibitors .
Basic: What validation steps ensure the specificity of this compound in complex biological samples?
Methodological Answer:
- Negative controls: Include E-64 (broad-spectrum epoxysuccinyl inhibitor) as a comparator and CA-074 (cathepsin B-specific) to rule out off-target effects.
- Knockout/knockdown models: Use CRISPR-Cas9-edited cell lines lacking the target protease.
- Activity-based probes: Co-treat with fluorescently labeled probes (e.g., DCG-04) to visualize inhibitor competition in gel-based assays .
Advanced: How can computational modeling guide the design of this compound analogs with enhanced membrane permeability?
Methodological Answer:
- LogP optimization: Use Schrödinger’s QikProp to predict logP values; aim for 1–3 for balanced solubility/permeability.
- P-glycoprotein efflux avoidance: Screen for substrate potential via in silico models (e.g., SwissADME).
- Prodrug strategies: Introduce esterase-labile groups (e.g., acetoxymethyl esters) and validate hydrolysis rates in plasma stability assays. Measure intracellular uptake via LC-MS/MS in HEK293 or HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
